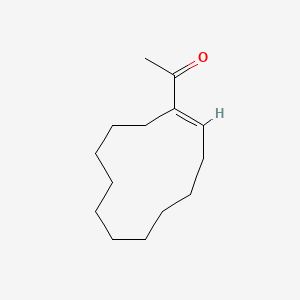
(E)-1-(1-Cyclododecen-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(1-Cyclododecen-1-yl)ethan-1-one is an organic compound characterized by a cyclododecene ring attached to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(1-Cyclododecen-1-yl)ethan-1-one typically involves the following steps:
Cyclododecene Formation: Cyclododecene can be synthesized through the oligomerization of butadiene, followed by hydrogenation.
Ethanone Group Introduction: The ethanone group can be introduced via a Friedel-Crafts acylation reaction, where cyclododecene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale oligomerization and hydrogenation processes, followed by acylation under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can lead to the formation of alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of cyclododecanone or cyclododecanoic acid.
Reduction: Formation of cyclododecanol or cyclododecane.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
(E)-1-(1-Cyclododecen-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-1-(1-Cyclododecen-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects.
Comparison with Similar Compounds
Cyclododecanone: Similar in structure but lacks the ethanone group.
Cyclododecanol: The alcohol derivative of cyclododecene.
Cyclododecane: The fully saturated hydrocarbon counterpart.
Properties
CAS No. |
65938-08-1 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
1-(cyclododecen-1-yl)ethanone |
InChI |
InChI=1S/C14H24O/c1-13(15)14-11-9-7-5-3-2-4-6-8-10-12-14/h11H,2-10,12H2,1H3 |
InChI Key |
MLCBOXBUBJRZHC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CCCCCCCCCCC1 |
Isomeric SMILES |
CC(=O)/C/1=C/CCCCCCCCCC1 |
Canonical SMILES |
CC(=O)C1=CCCCCCCCCCC1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















